molecular formula C25H19F2N3O2S B2474137 (4-((4-fluorobenzyl)thio)-2-(3-fluorophenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol CAS No. 892415-75-7

(4-((4-fluorobenzyl)thio)-2-(3-fluorophenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol

Cat. No. B2474137
CAS RN: 892415-75-7
M. Wt: 463.5
InChI Key: RYTBOHWCRGJKAD-UHFFFAOYSA-N
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Description

(4-((4-fluorobenzyl)thio)-2-(3-fluorophenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol is a useful research compound. Its molecular formula is C25H19F2N3O2S and its molecular weight is 463.5. The purity is usually 95%.
BenchChem offers high-quality (4-((4-fluorobenzyl)thio)-2-(3-fluorophenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((4-fluorobenzyl)thio)-2-(3-fluorophenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Studies

The compound's structural aspects have been explored in crystallography, contributing to understanding its physical and chemical properties. For instance, the crystal structure of nuarimol, a similar pyrimidine fungicide, reveals insights into the spatial arrangement and interactions within such compounds. This knowledge aids in predicting the compound's behavior in different environments and can inform its potential applications in material science or pharmaceuticals (Kang, Kim, Park, & Kim, 2015).

Anti-Cancer Activity

Some fluoro-substituted benzo[b]pyrans, structurally related to the given compound, have shown promising anti-lung cancer activity. These compounds undergo various chemical reactions to yield derivatives with potential therapeutic effects against cancer cells, indicating the compound’s relevance in developing new anticancer drugs (Hammam, El-Salam, Mohamed, & Hafez, 2005).

Solar Cell Efficiency

The compound's derivatives may play a role in enhancing the efficiency of polymer solar cells. For example, methanol treatment of similar compounds has led to improvements in voltage, resistance, charge transport, and charge extraction in solar cells, highlighting potential applications in renewable energy technologies (Zhou et al., 2013).

Photorelease Studies

Photorelease studies of compounds like butyric acid, using heteroaromatic compounds similar to the given compound, have been conducted. These studies are significant in developing photoresponsive materials, which can have applications in drug delivery systems (Piloto et al., 2015).

Nonlinear Optical Properties

The compound’s derivatives or similar structures may be researched for their nonlinear optical properties. Such properties are crucial in developing materials for optical and electronic applications, including telecommunications and information processing (Li et al., 2012).

Photophysical Properties

The compound and its derivatives can be studied for their photophysical properties, which are essential in developing new materials for fluorescence imaging and other optical applications. For example, studies on pyrazoline derivatives show potential in fluorescence-based applications (Singh et al., 2012).

Drug Formulation and Delivery

Investigations into suitable formulations for early toxicology and clinical studies of similar compounds have been conducted. These studies are significant for the development of new pharmaceuticals, especially those involving poorly water-soluble compounds (Burton et al., 2012).

properties

IUPAC Name

[5-(3-fluorophenyl)-7-[(4-fluorophenyl)methylsulfanyl]-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19F2N3O2S/c1-14-22-20(17(12-31)11-28-14)10-21-24(32-22)29-23(16-3-2-4-19(27)9-16)30-25(21)33-13-15-5-7-18(26)8-6-15/h2-9,11,31H,10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYTBOHWCRGJKAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC(=CC=C4)F)SCC5=CC=C(C=C5)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((4-fluorobenzyl)thio)-2-(3-fluorophenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol

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